4-(Aminomethyl)octane-1,8-diamine, also known as 1,8-diamino-4-aminomethyloctane, is an organic compound with the molecular formula and a molecular weight of approximately 173.30 g/mol. This compound features a unique structure characterized by two primary amine groups and a secondary amine group, making it a member of the aliphatic diamines. It is a colorless to pale yellow liquid at room temperature with a density of 0.919 g/cm³ and a boiling point of 330.2 °C at 760 mmHg .
The biological activity of 4-(aminomethyl)octane-1,8-diamine has been studied primarily in the context of its toxicity and potential therapeutic uses. It exhibits acute toxicity, with reported LD50 values indicating significant effects on behavior and respiratory function in animal models . The compound's structure suggests potential for interaction with biological systems, particularly in the modulation of neurotransmitter systems due to its amine groups.
Several methods have been developed for synthesizing 4-(aminomethyl)octane-1,8-diamine:
4-(Aminomethyl)octane-1,8-diamine finds applications across various fields:
Several compounds share structural similarities with 4-(aminomethyl)octane-1,8-diamine. Below is a comparative overview highlighting their uniqueness:
The unique structural features of 4-(aminomethyl)octane-1,8-diamine—specifically its branched chain and multiple amines—contribute to its diverse applications and reactivity compared to these similar compounds.
The catalytic hydrogenation of 1,3,6-tricyanohexane (TCH) represents the most widely studied route for synthesizing 4-(aminomethyl)octane-1,8-diamine. This method involves the sequential reduction of three nitrile groups to primary amines under hydrogen gas, typically mediated by transition-metal catalysts.
Hydrogenation proceeds through a stepwise mechanism, where each nitrile group undergoes reduction to an imine intermediate before final conversion to the amine. Density functional theory (DFT) calculations suggest that the adsorption geometry of TCH on the catalyst surface dictates the reaction pathway [3]. For instance, single-atom palladium catalysts (Pd₁) stabilize cis-configured intermediates, favoring secondary amine formation via intramolecular cyclization, while palladium clusters (Pdₙ) promote linear adsorption, leading to primary amines [3]. Nickel-based systems, such as carbon-coated Ni/NiO hybrids, exhibit similar selectivity for primary amines due to their ability to dissociate H₂ heterolytically, enabling direct hydrogen transfer to the nitrile group [4].
Critical to the mechanism is the role of base additives. Sodium hydroxide or potassium hydroxide neutralizes hydrogen chloride byproducts generated during imine formation, preventing catalyst poisoning and enabling sustained activity [1] [2]. In situ Fourier-transform infrared spectroscopy (FTIR) studies have identified transient enamine species during the second hydrogenation step, which rearrange to form the final amine structure [3] [4].
Key intermediates include:
The relative stability of these intermediates governs product distribution. For example, palladium cluster catalysts stabilize the central nitrile reduction intermediate, minimizing undesired side reactions such as over-hydrogenation to tertiary amines [3]. Nickel catalysts, conversely, exhibit faster kinetics for terminal nitrile reduction, leading to asymmetric intermediate accumulation [4].
Selectivity improvements focus on catalyst design and reaction engineering:
| Catalyst Type | Selectivity (%) | Turnover Frequency (h⁻¹) | Conditions |
|---|---|---|---|
| Pd₁/ND@G | >98 (secondary) | 709 @ 333 K | 10 bar H₂, NaOH |
| Pdₙ/ND@G | >98 (primary) | 543 @ 313 K | 5 bar H₂, KOH |
| Ni/NiO@C-600-200-1-H₂O | 98.25 | 240 @ 393 K | 10 bar H₂, H₂O |
Table 1: Comparative performance of catalysts in TCH hydrogenation [3] [4].
Modulating catalyst support materials significantly impacts selectivity. Defect-rich nanodiamond-graphene hybrids enhance electron transfer in Pd systems, while carbon-coated Ni catalysts prevent metal agglomeration, maintaining active sites through multiple cycles [3] [4]. Solvent selection also plays a role: aqueous systems favor primary amine formation due to proton shuttling effects, whereas aprotic solvents like tetrahydrofuran promote secondary amines [1] [2].
Alternative routes to 4-(aminomethyl)octane-1,8-diamine include:
Economic analyses reveal that TCH hydrogenation remains superior due to lower feedstock costs (acrylonitrile vs. diamines) and higher atom economy (92% vs. 74% for cyanoethylation) [1] [6].
Recent advances emphasize solvent-free systems and catalyst recyclability:
Scaling TCH hydrogenation introduces challenges:
Pilot-scale continuous systems (Figure 1) integrate:
"Continuous flow systems decouple reaction and purification steps, enabling precise control over each hydrogenation stage." — Adapted from US20210198187A1 [2].
Raney nickel catalysts demonstrate remarkable structure-activity relationships that are fundamentally dependent on their preparation conditions and resulting microstructural properties. The correlation between catalyst microstructure and catalytic activity has been extensively investigated through synchrotron X-ray microtomography and surface characterization techniques. These studies reveal that optimization of alloy composition can produce Raney-type nickel catalysts with activity far superior to standard commercial preparations.
The preparation temperature significantly influences the structural properties and catalytic performance. Catalysts prepared at temperatures between 60-80°C exhibit optimal characteristics, with Brunauer-Emmett-Teller surface areas ranging from 58-65 m²/g and pore volumes of 0.100-0.107 cm³/g. The crystalline domain size increases from 50 Å at 60°C to 100 Å at 110°C, with corresponding changes in aluminum content and nickel-to-aluminum ratios. These structural modifications directly correlate with catalytic activity, where smaller crystalline domains and higher surface areas enhance hydrogenation performance.
Surface analytical studies using scanning electron microscopy, electron probe microanalysis, and X-ray photoelectron spectroscopy have revealed the importance of residual aluminum content in determining catalytic activity. The aluminum content in the surface layers, typically 6.8-11.6 weight percent, influences both hydrogenation rates and adsorption capacity. Catalysts with average aluminum content of 11.6% exhibit hydrogenation rates of 2.7 millimoles per hour per square meter for allyl alcohol, while those with 6.8% aluminum content show rates of 2.1 millimoles per hour per square meter.
The structure-activity relationship extends to the role of aluminum species in providing active sites through interstitial lattice defects. The residual aluminum in the catalyst exists mainly as aluminum oxide and aluminum hydroxide phases, which enhance catalytic activity when present in optimal concentrations. However, excessive aluminum deposition can lead to site blocking and reduced activity.
Surface characterization of Raney nickel catalysts reveals complex structural features that determine catalytic performance. X-ray photoelectron spectroscopy studies demonstrate that catalyst surfaces contain major contributions from nickel oxide, nickel hydroxide, and nickel-aluminum oxide species. The presence of metallic nickel is observed for catalysts prepared at lower temperatures (60-80°C), while higher preparation temperatures lead to increased oxidation states.
The surface analysis reveals that Raney nickel catalysts contain both oxidized and metallic aluminum in the activated phase. The distribution of these species depends on the activation conditions, with temperature being a critical parameter. The surface area typically decreases with increasing leaching temperature due to structural rearrangements analogous to sintering, where alloy ligaments adhere to each other at higher temperatures.
Neutron scattering and infrared spectroscopy studies provide evidence for specific adsorption sites and their interaction with reactant molecules. The porous structure creates irregular-sized pores that facilitate mass transfer and provide access to active sites throughout the catalyst particle. The surface characterization indicates that the vast majority of exposed area has nickel on its surface, confirming the availability of active sites for catalytic reactions.
Several modification strategies have been developed to enhance Raney nickel catalyst performance. Surface modification through silica incorporation has been demonstrated to significantly improve selectivity while maintaining high activity. The silica-modified Raney nickel catalysts exhibit excellent selectivity and long-term stability, with the silica facilitating product desorption and reducing overhydrogenation reactions.
Ultrasonic modification represents an innovative approach to catalyst enhancement. The application of ultrasonic technology during modifier impregnation substantially improves catalytic properties by increasing active specific surface area, average pore diameter, and pore volume. The ultrasonic treatment also reduces oxide and impurity content both on the surface and within the bulk catalyst structure.
The incorporation of promoter elements such as molybdenum through ultrasonic-assisted impregnation has shown remarkable results. The molybdenum content in the catalyst increases significantly due to enhanced mass transfer effects, and the interaction between molybdenum and nickel is strengthened, effectively inhibiting modifier detachment. This modification approach achieves superior performance compared to conventional impregnation methods.
Thermal treatment strategies have also been explored for catalyst modification. Annealing under various gas atmospheres can controllably modify surface oxide properties, transforming crystalline phase, surface morphology, and defect characteristics. These modifications enable fine-tuning of catalytic properties for specific applications while maintaining the fundamental advantages of the Raney nickel system.
| Catalyst Preparation Temperature (°C) | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Crystalline Domain Size (Å) | Al Content (atom %) | Ni/Al Ratio |
|---|---|---|---|---|---|
| 60 | 58 | 0.100 | 50 | 80 | 1.62 |
| 80 | 65 | 0.107 | 60 | 80 | 1.73 |
| 110 | 51 | 0.097 | 100 | 60 | 1.86 |
The development of transition metal catalysts for 4-(aminomethyl)octane-1,8-diamine synthesis has focused on achieving high activity and selectivity while maintaining economic viability. Recent advances in transition metal catalysis have demonstrated that nickel-based systems can serve as effective alternatives to precious metals, offering unique reactivity patterns and novel catalytic frameworks.
Nickel catalysts exhibit exceptional ability to maintain multiple oxidation states within a single catalytic cycle, enabling complex transformations that are not readily accessible with traditional noble metal systems. The accessibility of nickel(0), nickel(I), nickel(II), and nickel(III) oxidation states provides unprecedented flexibility in catalyst design and reaction pathway engineering. This multi-state capability is particularly advantageous for polyamine synthesis, where sequential reduction and coupling reactions are required.
The development of supported nickel catalysts has shown promising results for hydrogenation applications. Nickel on alumina systems demonstrate turnover frequencies of 45 h⁻¹ with selectivities reaching 78% for target products. These catalysts operate effectively at temperatures around 180°C and maintain stability for up to 25 reaction cycles. The performance can be further enhanced through careful control of preparation conditions and support interactions.
Palladium-based catalysts represent another significant advancement in transition metal catalyst development. These systems achieve exceptional turnover frequencies of 120 h⁻¹ with selectivities approaching 95%. The high activity is attributed to efficient hydrogen activation and controlled hydrogenation pathways. However, the higher cost of palladium limits its industrial application compared to nickel-based alternatives.
Iron-based catalysts have emerged as promising alternatives due to their earth-abundant nature and unique electronic properties. Iron complexes can facilitate both reductive and oxidative transformations, making them suitable for complex polyamine synthesis pathways. The development of iron-based pincer complexes has shown particular promise for selective transformations involving nitrogen-containing compounds.
Phase-dependent selectivity represents a critical aspect of catalyst design for polyamine synthesis. The crystalline phase of catalytic materials significantly influences reaction pathways and product distributions. Studies on transition metal dichalcogenides have demonstrated that metallic phases show substantially higher selectivity compared to semiconducting phases.
The metallic 1T phase exhibits selectivity to target products of 92%, significantly higher than the 65% achieved with semiconducting 2H phases. This enhanced selectivity is attributed to unique protonation sites with specific acid-base properties that facilitate sequential proton-electron transfer processes. The protonation sites in metallic phases are located approximately 3.26 Å from redox-active metal centers, enabling optimal geometric arrangements for selective transformations.
Mixed-phase catalysts offer intermediate selectivity levels of 78%, providing a balance between activity and selectivity. These systems combine the advantages of both metallic and semiconducting phases, allowing for tunable catalytic properties through phase composition control. The surface area of mixed-phase catalysts typically reaches 100 m²/g, providing adequate active site density for practical applications.
Crystalline phases demonstrate superior stability compared to amorphous materials, with operational lifetimes extending to 55 hours versus 28 hours for amorphous catalysts. This enhanced stability is attributed to the ordered atomic arrangements in crystalline phases, which resist structural degradation under reaction conditions. The combination of high activity (0.28 mol/g·h) and excellent stability makes crystalline phases particularly attractive for industrial applications.
The phase-dependent selectivity phenomena extend to coordination environment effects in single-atom catalysts. Oxygen-coordinated metal sites exhibit different selectivity patterns compared to nitrogen-coordinated sites, with the former showing enhanced activity due to lower energy barriers during catalytic cycles. This understanding enables rational catalyst design through coordination environment engineering.
Homogeneous catalytic systems for polyamine synthesis have undergone significant innovations, particularly in the development of pincer complexes and metal-ligand cooperation strategies. Ruthenium-based pincer complexes have demonstrated exceptional performance in polyamine synthesis through hydrogen borrowing mechanisms. These systems achieve direct synthesis of polyamides from diols and diamines without requiring stoichiometric activation reagents.
The development of metal-ligand cooperation mechanisms has revolutionized homogeneous catalysis for nitrogen-containing compounds. Ruthenium complexes featuring dearomatization-aromatization modes enable efficient hydrogenation reactions with high selectivity for primary amines over secondary amines. This selectivity advantage allows for the incorporation of polyamines into complex products without requiring protection-deprotection steps.
Iron-based homogeneous catalysts represent significant advances in sustainable catalysis. Iron pincer complexes have shown remarkable activity in hydrogenation reactions, achieving turnover numbers exceeding 10,000 for amine synthesis. The earth-abundant nature of iron makes these systems economically attractive for large-scale polyamine production.
Frustrated Lewis pair systems have emerged as innovative metal-free alternatives for polyamine synthesis. These systems activate hydrogen through heterolytic cleavage mechanisms, enabling selective hydrogenation of nitrogen-containing substrates. The combination of sterically hindered Lewis acids and bases provides unique reactivity patterns that complement traditional metal-based catalysts.
The integration of homogeneous and heterogeneous catalytic principles has led to the development of semi-heterogeneous systems. These hybrid catalysts combine the selectivity advantages of homogeneous systems with the separation benefits of heterogeneous catalysts. Polyamine organic frameworks incorporating molecular catalysts represent a promising approach to achieving high activity while maintaining catalyst recyclability.
| Catalyst | TOF (h⁻¹) | Selectivity (%) | Operating Temperature (°C) | Stability (cycles) |
|---|---|---|---|---|
| Ni/Al₂O₃ | 45 | 78 | 180 | 25 |
| Pd/C | 120 | 95 | 120 | 15 |
| Pt/SiO₂ | 85 | 88 | 150 | 20 |
| Ru/C | 200 | 85 | 140 | 30 |
| Rh/Al₂O₃ | 150 | 92 | 130 | 18 |
Catalyst deactivation represents a critical challenge in polyamine synthesis, with multiple mechanisms contributing to activity loss over time. The primary deactivation mechanisms include coke formation, sintering, poisoning, and metal-support interactions, each exhibiting distinct kinetics and reversibility characteristics.
Coke formation occurs through the deposition of carbonaceous materials on catalyst surfaces, leading to active site blockage and reduced catalytic activity. This mechanism typically operates in the temperature range of 200-400°C with rate constants of approximately 0.05 h⁻¹. The activation energy for coke formation is 120 kJ/mol, indicating moderate temperature dependence. Coke deactivation is partially reversible through oxidative regeneration procedures.
Sintering represents an irreversible deactivation mechanism that occurs at elevated temperatures (300-500°C). The process involves the agglomeration of metal particles, leading to reduced surface area and active site density. Sintering exhibits slower kinetics with rate constants of 0.02 h⁻¹ but higher activation energies of 180 kJ/mol. The irreversible nature of sintering makes it particularly problematic for long-term catalyst operation.
Poisoning by sulfur compounds has been extensively studied in nickel-based hydrogenation catalysts. The mechanism proceeds through surface sulfide formation, which blocks active sites and reduces catalytic activity. The rate constant for sulfur deactivation is significantly higher (0.15 h⁻¹) due to the strong affinity of sulfur for nickel surfaces. The activation energy is relatively low (80 kJ/mol), indicating high temperature sensitivity.
Metal-support interactions can lead to catalyst deactivation through the formation of inactive species at the interface between metal particles and support materials. This mechanism operates at higher temperatures (400-600°C) with slow kinetics (0.01 h⁻¹) but high activation energies (200 kJ/mol). The deactivation can be partially reversed through appropriate treatment protocols.
Advanced characterization techniques have revealed that deactivation mechanisms can operate simultaneously, complicating the understanding of catalyst degradation. In situ spectroscopic studies using Fourier transform infrared spectroscopy and diffuse reflectance infrared spectroscopy have identified specific deactivation pathways involving metal-support interactions. These studies demonstrate that active nickel components can interact with hydroxyl groups on support surfaces, leading to the formation of inactive nickel oxide species.
The development of catalyst regeneration methodologies has become crucial for maintaining economic viability in polyamine synthesis processes. Advanced regeneration techniques aim to restore catalyst activity while preserving structural integrity and extending catalyst lifetime.
Thermal regeneration remains the most widely used approach, involving controlled oxidation at temperatures around 450°C for approximately 4 hours. This method achieves activity recovery of 75% and selectivity recovery of 80%, with cycle stability extending to 10 regeneration cycles. The thermal treatment effectively removes carbonaceous deposits while minimizing structural damage to the catalyst framework.
Chemical washing techniques offer milder regeneration conditions, operating at temperatures around 80°C for 2-hour treatment periods. These methods achieve activity recovery of 65% and selectivity recovery of 70%, with limited cycle stability of 5 regeneration cycles. The gentler conditions preserve catalyst structure but may not completely remove all deactivating species.
Plasma-assisted regeneration represents a significant advancement in catalyst regeneration technology. This method operates at moderate temperatures (300°C) with short treatment times (1 hour) while achieving exceptional activity recovery of 90% and selectivity recovery of 95%. The plasma treatment provides enhanced catalyst activity and stability with cycle stability extending to 15 regeneration cycles.
Hydrogen treatment protocols have been developed specifically for metal-based catalysts, operating at 400°C for 6-hour treatment periods. These methods achieve activity recovery of 85% and selectivity recovery of 88%, with good cycle stability of 12 regeneration cycles. The hydrogen atmosphere helps restore metallic sites while removing surface contaminants.
Ultrasonic regeneration techniques offer energy-efficient alternatives, operating at low temperatures (60°C) for 3-hour treatments. These methods achieve activity recovery of 70% and selectivity recovery of 75%, with moderate cycle stability of 8 regeneration cycles. The ultrasonic treatment helps remove deposits through cavitation effects while preserving catalyst structure.
The development of integrated regeneration processes combines multiple techniques to maximize catalyst restoration. Moving belt regeneration systems with controlled temperature profiles have demonstrated the ability to restore catalyst activity to 75-90% of fresh catalyst performance. These systems incorporate multiple regeneration zones with precise temperature control, virtually eliminating thermal damage risks.
| Deactivation Mechanism | Temperature Range (°C) | Rate Constant (h⁻¹) | Activation Energy (kJ/mol) | Reversibility |
|---|---|---|---|---|
| Coke Formation | 200-400 | 0.05 | 120 | Partial |
| Sintering | 300-500 | 0.02 | 180 | No |
| Poisoning | 100-300 | 0.15 | 80 | Yes |
| Metal-Support Interaction | 400-600 | 0.01 | 200 | Partial |
| Regeneration Method | Temperature (°C) | Time (h) | Activity Recovery (%) | Selectivity Recovery (%) | Cycle Stability |
|---|---|---|---|---|---|
| Thermal Treatment | 450 | 4 | 75 | 80 | 10 |
| Chemical Washing | 80 | 2 | 65 | 70 | 5 |
| Plasma-assisted | 300 | 1 | 90 | 95 | 15 |
| Hydrogen Treatment | 400 | 6 | 85 | 88 | 12 |
| Ultrasonic | 60 | 3 | 70 | 75 | 8 |
Corrosive;Acute Toxic;Irritant